雌烯酮-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

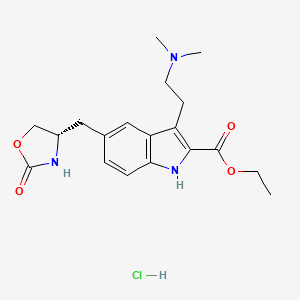

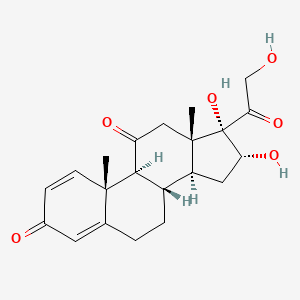

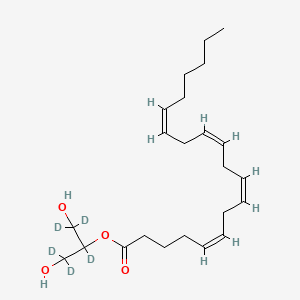

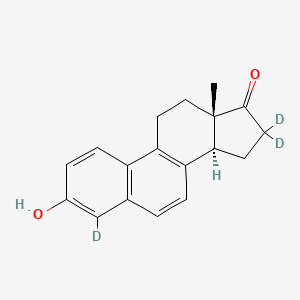

Equilenin, also known as 6,8-didehydroestrone or estra-1,3,5 (10),6,8-pentaen-3-ol-17-one, is a naturally occurring steroidal estrogen . It is obtained from the urine of pregnant mares and is used as one of the components in conjugated estrogens . Equilenin is an estrogenic steroid with five double bonds in the A- and B-ring .

科学研究应用

DNA 相互作用和诱变潜力

已注意到雌烯酮-d3 及其代谢物与 DNA 形成独特的稳定的环状加合物,可能会影响 DNA 结构和功能。这些加合物在 DNA 双链中表现出有限的构象灵活性和独特的结构特性,这可能会影响它们的诱变潜力和修复敏感性。这些加合物的构象特性及其与 DNA 的相互作用对于理解this compound 及其衍生物的生物学意义至关重要 (丁等人,2008), (张等人,2009), (丁等人,2005)。

化学和环境研究

雌烯酮及其衍生物也一直是化学和环境研究中关注的主题。例如,研究了河流水中雌二醇和雌烯酮的出现和季节性变化,阐明了它们的环境影响和行为。这项研究对于了解这些化合物潜在的生态影响至关重要 (石桥等人,2018)。此外,关于涉及雌烯酮衍生物的某些化学反应的区域选择性的研究有助于理解它们的化学行为,提供了在各种科学和工业应用中宝贵的见解 (金等人,2020)。

安全和危害

Equilenin is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, getting medical advice if exposed or concerned, storing locked up, and disposing of contents/container in accordance with local/regional/national/international regulations .

作用机制

Target of Action

Equilenin-d3, a naturally occurring steroidal estrogen , primarily targets Steroid Delta-isomerase in organisms like Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the isomerization of steroids, a key step in steroid biosynthesis.

Mode of Action

Equilenin-d3, being an estrogenic steroid, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins , thereby influencing the cellular functions and processes.

Biochemical Pathways

It’s known that estrogen orthoquinones, formed upon metabolic oxidation of estrogens in breast cells, can interact with purine nucleosides . This multistep process results in a purine base loss in the DNA chain (depurination) and the formation of a “depurinating adduct” from the quinone and the base .

Result of Action

The interaction of Equilenin-d3 with its targets leads to changes at the molecular and cellular levels. It influences the synthesis of DNA, RNA, and proteins , which can have wide-ranging effects on cellular functions and processes. The exact molecular and cellular effects can vary depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of Equilenin-d3 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its metabolism . .

属性

IUPAC Name |

(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-POWJHRNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747707 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56588-54-6 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。